molecular formula C18H19N3O2S B2835124 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1021020-45-0

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2835124
CAS No.: 1021020-45-0
M. Wt: 341.43
InChI Key: KCMHEDWDCTZLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide (CAS 1021020-45-0) is a high-purity chemical reagent for research applications. This compound has a molecular formula of C18H19N3O2S and a molecular weight of 341.43 g/mol . It is characterized by an exact mass of 341.11979803 g/mol and a predicted pKa of 11.10 ± 0.43 . This molecule has been identified in patent literature as a DYRK1 inhibitor, suggesting its specific research value in investigating pathways related to neurological conditions such as Alzheimer's disease . Researchers can utilize this compound as a biochemical tool to probe the role of the DYRK1 kinase in cellular processes and disease models. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-10-12(2)19-17-16(11)24-18(21-17)20-15(22)9-6-13-4-7-14(23-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHEDWDCTZLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)CCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated precursors and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolo[4,5-b]pyridine derivatives are structurally diverse, with modifications at the 3rd position of the core scaffold (e.g., hydrazides, arylidenhydrazides, or propanamide groups) and substituents on aromatic rings significantly influencing bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Modifications Key Substituents Biological Activity (Model)
Target Compound 5,7-dimethyl-thiazolo[4,5-b]pyridine + propanamide 4-methoxyphenyl Anti-inflammatory (in vivo, rat paw edema)
3-[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-[1,3,4]oxadiazol-2-yl]-N-(4-nitrophenyl)propanamide (Compound 14) 5,7-dimethyl-thiazolo[4,5-b]pyridine + propanamide 4-nitrophenyl Anti-inflammatory (in vivo, 27.5% edema inhibition)
3-(5-Mercapto-[1,3,4]oxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt 5,7-dimethyl-thiazolo[4,5-b]pyridine + oxadiazole Mercapto-oxadiazole Antioxidant (DPPH radical scavenging)
5,7-Dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one derivatives 5,7-dimethyl-thiazolo[4,5-b]pyridine + phenylazo Phenylazo at C6 Tuberculostatic (Mycobacterium tuberculosis H37Rv)
CK1δ Inhibitor (Compound 194) Imidazole-pyridine + propanamide 3,4,5-Trimethoxyphenyl + fluorophenyl CK1δ inhibition (kinase assay)

Key Findings:

Anti-Inflammatory Activity :

  • The target compound’s 4-methoxyphenyl group confers moderate anti-exudative effects compared to analogs like Compound 14 (4-nitrophenyl), which showed 27.5% edema inhibition in carrageenan-induced rat models . Methoxy groups generally enhance solubility but may reduce potency compared to electron-withdrawing groups (e.g., nitro or chloro) .
  • Thiazolo[4,5-b]pyridines with hydrazide or oxadiazole substituents (e.g., mercapto-oxadiazole derivatives) prioritize antioxidant over anti-inflammatory effects, with DPPH radical scavenging IC₅₀ values comparable to ascorbic acid .

Structural Impact on Bioactivity :

  • Phenylazo vs. Methoxyphenyl : Derivatives with phenylazo groups at C6 () exhibit tuberculostatic activity (MIC ~2–8 µg/mL against Mycobacterium tuberculosis) but lack significant anti-inflammatory effects, highlighting the role of C3 modifications in target specificity .
  • Propanamide Linker : The propanamide moiety in the target compound and Compound 14 enhances metabolic stability compared to hydrazide-based analogs, as evidenced by in vivo retention times .

Physicochemical Properties: Melting points for thiazolo[4,5-b]pyridine propanamides range from 180–227°C, with the target compound expected to fall within this range based on structural similarity .

Q & A

Basic: What are the critical steps for synthesizing N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves coupling a thiazolo[4,5-b]pyridine core with a 4-methoxyphenylpropanamide moiety. Key steps include:

  • Acyl chloride formation : Reacting the carboxylic acid precursor (e.g., 3-(4-methoxyphenyl)propanoic acid) with thionyl chloride (SOCl₂) under reflux to generate the reactive acyl chloride intermediate .
  • Amide bond formation : Coupling the acyl chloride with the amine-functionalized thiazolo[4,5-b]pyridine derivative in anhydrous dioxane, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Optimization : Control temperature (70–80°C) and reaction time (15–30 min) to minimize side reactions. Purification via precipitation (e.g., methanol wash) and recrystallization (acetic acid) ensures high yield (>75%) and purity (>95%) .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the presence of the dimethylthiazolo[4,5-b]pyridine core (e.g., aromatic protons at δ 7.8–8.2 ppm) and the methoxyphenyl group (singlet at δ 3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₁N₃O₂S) with <2 ppm error .
  • HPLC-PDA : Validates purity (>98%) and detects trace impurities from incomplete coupling reactions .

Advanced: How can contradictory biological activity data for this compound across different assay systems be resolved?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell permeability, off-target effects). To address this:

  • Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from secondary effects .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) to isolate structural drivers of activity .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like PI3K or EGFR, correlating with experimental IC₅₀ values .

Advanced: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For example, the methoxyphenyl group may improve solubility but increase metabolic instability .
  • Quantum chemical calculations : Calculate electrostatic potential surfaces (EPS) to identify reactive sites (e.g., thiazolo nitrogen) prone to oxidation or nucleophilic attack .
  • Molecular dynamics (MD) : Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to assess blood-brain barrier penetration .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiazolo[4,5-b]pyridine core .
  • Solvent : Dissolve in anhydrous DMSO (≤1% H₂O) for long-term storage; avoid aqueous buffers to prevent hydrolysis of the propanamide bond .
  • Stability monitoring : Conduct monthly HPLC analysis to detect degradation products (e.g., free amine from amide hydrolysis) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets. Prioritize hits with <100 nM IC₅₀ .
  • Crystallography : Co-crystallize the compound with a kinase domain (e.g., PDB ID 2KR) to resolve binding interactions, such as hydrogen bonding with the hinge region .
  • Resistance studies : Generate mutant kinase variants (e.g., T790M EGFR) via site-directed mutagenesis to assess binding specificity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as thiazolo derivatives may irritate mucous membranes .
  • Ventilation : Perform reactions in a fume hood to minimize inhalation of volatile byproducts (e.g., SOCl₂) .
  • Waste disposal : Neutralize acidic/aqueous waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced: How can contradictory cytotoxicity data between 2D cell cultures and 3D organoid models be analyzed?

Methodological Answer:

  • Microenvironmental factors : Assess hypoxia and nutrient gradients in 3D models via immunofluorescence (e.g., HIF-1α staining) to explain reduced efficacy .
  • Drug penetration assays : Use fluorescently labeled analogs (e.g., BODIPY-tagged compound) to quantify diffusion depth in organoids via confocal microscopy .
  • Transcriptomic profiling : Compare RNA-seq data from 2D vs. 3D models to identify resistance pathways (e.g., upregulated efflux pumps) .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Catalyst optimization : Replace TEA with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
  • Solvent selection : Switch from dioxane to THF or DMF for better solubility at higher concentrations .
  • Process control : Implement inline FTIR to monitor reaction progress and automate pH/temperature adjustments .

Advanced: How can machine learning (ML) models improve SAR studies for this compound?

Methodological Answer:

  • Dataset curation : Train ML models on PubChem BioAssay data (e.g., AID 1347183) to predict activity cliffs .
  • Feature engineering : Use molecular descriptors (e.g., Morgan fingerprints) and SHAP values to prioritize substituents impacting potency .
  • Active learning : Iteratively design analogs based on model uncertainty to reduce synthetic effort .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.